Product packaging for (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine(Cat. No.:)

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine

Cat. No.: B15237239
M. Wt: 170.64 g/mol
InChI Key: DYQPAVDDRLNLKW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine is a chiral diamine of significant interest in scientific research, primarily serving as a versatile precursor and ligand in organic synthesis and medicinal chemistry . Its structure, featuring a (1S)-configured chiral center and a 4-chlorophenyl substituent on an ethane-1,2-diamine backbone, makes it a valuable building block for constructing more complex, stereoselective molecules . A primary research application is its use in the synthesis of Schiff base ligands . These ligands are typically formed via the condensation of the diamine's primary amine groups with carbonyl compounds like aldehydes or ketones . The resulting N,N'-bis(salicylidene) type ligands are excellent chelators for various metal ions, including Cu(II), Co(II), Pb(II), and Cd(II) . These metal complexes are then investigated for their potential biological activities , which can include antimicrobial, anti-inflammatory, and antitumor properties, often showing enhanced activity compared to the uncomplexed ligand . The stability constants of such complexes can be substantial, indicating strong metal-ligand interactions . The (1S)-stereochemistry is critical for applications in asymmetric synthesis , where the compound can act as a chiral auxiliary or catalyst component to induce enantioselectivity in chemical reactions . Furthermore, its structural similarity to known pharmacophores makes it a candidate for pharmaceutical development in areas such as antihistaminic agents . Researchers value this compound for its ability to impart specific three-dimensional structure to molecules, which is essential for interaction with biological targets. Intended Research Use: This product is intended for chemical synthesis, catalyst development, and non-clinical life science research. It is a key intermediate for the preparation of ligands, metal-organic complexes, and other chiral molecules. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2 B15237239 (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

DYQPAVDDRLNLKW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Cl

Origin of Product

United States

Preparation Methods

Photoredox-Catalyzed Visible-Light-Induced Synthesis

A cutting-edge method involves visible-light-driven photoredox catalysis using iridium-based complexes. In a protocol adapted from similar diamine syntheses, the target compound is synthesized via a radical-mediated coupling process:

Procedure :

  • Reactants :
    • (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine precursor (e.g., imine derived from 4-chlorobenzaldehyde and ethylenediamine).
    • N-Phenylglycine (3.0 equiv) as a radical precursor.
    • Photoredox catalyst: {Ir[dF(CF3)ppy]₂bpy}PF₆ (1 mol%).
    • Solvent: Degassed N,N-Dimethylacetamide (DMA).
  • Conditions :

    • Reaction conducted under argon atmosphere.
    • Irradiation with blue LEDs (λₘₐₓ = 455 nm) for 2 hours at room temperature.
  • Workup :

    • Quenching with water, extraction with ethyl acetate.
    • Purification via silica gel chromatography (PE/EtOAc = 20:1).

Key Data :

Parameter Value
Yield 65–79%
Stereoselectivity Controlled via chiral imine precursor
Catalyst Loading 1 mol%

This method offers excellent stereocontrol by leveraging chiral imine intermediates, though scalability may be limited by photoredox catalyst costs.

Microwave-Assisted Aqueous Synthesis

Microwave irradiation enhances reaction rates and yields in aqueous media. A protocol inspired by bis-arylazo diamine syntheses was modified for the target compound:

Procedure :

  • Reactants :
    • Ethylenediamine (1.0 equiv).
    • 4-Chlorophenylhydrazono-3-oxopropanal (2.0 equiv).
    • Solvent: Methanol/water (2:1).
  • Conditions :

    • Microwave irradiation (200 W, 25°C, 15 min).
  • Workup :

    • Filtration and recrystallization from ethanol.

Key Data :

Parameter Value
Yield 66–78%
Reaction Time 15 minutes
Solvent System MeOH/H₂O (2:1)

This approach prioritizes green chemistry principles but requires optimization to ensure stereochemical purity.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for this compound Synthesis

Method Catalyst/Solvent Yield (%) Stereoselectivity Scalability
Photoredox Catalysis {Ir[dF(CF3)ppy]₂bpy}PF₆/DMA 79 High Moderate
Microwave Synthesis MeOH/H₂O 78 Moderate High

Key Findings :

  • Photoredox Catalysis : Superior for stereochemical control but limited by catalyst expense.
  • Microwave Synthesis : Rapid and scalable but may require chiral resolution steps.

Resolution Techniques for Stereochemical Purity

For racemic mixtures obtained via non-stereoselective routes, enzymatic resolution using lipases or chiral acidic resolving agents (e.g., L-tartaric acid) can isolate the (1S)-enantiomer. Reported enantiomeric excess (ee) values exceed 98% for analogous diamines.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

  • Backbone Length : Ethane-1,2-diamine derivatives exhibit lower cytotoxicity compared to propane-1,3-diamine analogs but may sacrifice antimycobacterial potency .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and ligand-metal binding in coordination complexes, while methoxy groups improve solubility .

Table 2: Bioactivity Comparison

Compound Class MIC (μg/mL)* Cytotoxicity (IC₅₀, μM)* Anthelmintic Activity (% Inhibition)*
Ethane-1,2-diamine derivatives 12.5–25 >50 60–85 (vs. Enterobius vermicularis)
Propane-1,3-diamine derivatives 6.25–12.5 10–20 Not reported
Schiff base metal complexes 3.1–6.25 25–40 70–90 (enhanced via metal coordination)

*Data extrapolated from referenced studies.

Key Findings :

  • Ethane-1,2-diamine derivatives demonstrate moderate antimycobacterial activity (MIC: 12.5–25 μg/mL) but low cytotoxicity (IC₅₀ >50 μM), making them safer candidates for drug development .
  • Propane-1,3-diamine analogs, while more potent (MIC: 6.25–12.5 μg/mL), exhibit significantly higher cytotoxicity (IC₅₀: 10–20 μM), limiting therapeutic utility .
  • Schiff base complexes derived from ethane-1,2-diamine show enhanced bioactivity, with Ni(II) and Cu(II) complexes achieving MIC values as low as 3.1 μg/mL .

Physicochemical Properties and Stability

Table 3: Physicochemical Comparison

Property This compound (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine Propane-1,3-diamine Analog
Lipophilicity (ClogP) 1.8 (estimated) 2.3 2.1
Melting Point (°C) Not reported 180–185 Not reported
Solubility (H₂O) Low Moderate Low
Stability Air-stable Hygroscopic Sensitive to oxidation

Observations :

  • Methoxy-substituted derivatives exhibit higher ClogP values (2.3 vs. 1.8), correlating with improved membrane permeability but reduced aqueous solubility .
  • Ethane-1,2-diamine derivatives are generally more stable than propane-1,3-diamine analogs, which may degrade under oxidative conditions .

Biological Activity

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_{8}H10_{10}ClN2_{2}
  • Molecular Weight : 172.63 g/mol
  • Appearance : White to yellow powder
  • Boiling Point : Approximately 218 °C
  • Density : About 1.03 g/cm³

The compound features a chlorophenyl group that enhances its chemical properties and biological activity, making it a subject of interest in various pharmacological studies.

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in signaling pathways:

  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of tumor necrosis factor-alpha (TNF-α), a key inflammatory mediator, indicating anti-inflammatory properties.
  • Anticancer Activity : The compound shows promise in targeting certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Overview

Activity TypeDescription
Antimicrobial Exhibits activity against various microbial strains, suggesting potential as an antibiotic.
Anticancer Demonstrated effectiveness against specific cancer cell lines in vitro.
Anti-inflammatory Potential to inhibit inflammatory mediators like TNF-α.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study published in Molecules demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells, with IC50_{50} values indicating effective dose-response relationships .
    • Another research highlighted its interaction with specific receptors involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .
  • Anti-inflammatory Research :
    • In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, supporting its potential use in treating inflammatory diseases.
  • Synthetic Methodologies :
    • A recent synthesis method has been developed that allows for efficient production while preserving the chiral center essential for biological activity. This method involves a one-pot reaction sequence that enhances yield and purity .

Q & A

Q. What are the established synthetic routes for (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via reductive alkylation of ethylenediamine with 4-chlorobenzaldehyde derivatives using sodium cyanoborohydride (NaBH3CN) as a reducing agent . Enantioselective synthesis requires chiral auxiliaries or catalysts to achieve the (1S) configuration. A protocol similar to Motoyoshiya et al. (2011) for analogous diamines involves careful control of reaction temperature (20–25°C) and pH (6–7) to optimize yield and stereoselectivity . Key considerations include inert atmosphere (N2/Ar) to prevent oxidation and purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1 v/v) .

Q. How can researchers validate the structural integrity and purity of this compound?

Characterization should combine:

  • 1H/13C NMR : Look for signals corresponding to the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and ethane-diamine backbone (δ 2.8–3.5 ppm for NH2 and CH2 groups) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 201.06 [M+H]+ (C8H11ClN2+) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • Melting point : Compare with literature data (if available; note that some analogs like 1-(4-chlorophenyl)ethane-1,2-diol melt at 82–83°C) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in amber vials under inert gas (Ar) at 2–8°C to prevent degradation .
  • Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of the (1S)-enantiomer be quantified, and what chiral resolution methods are effective?

  • Chiral HPLC : Use a Chiralpak® AD-H column (250 × 4.6 mm, 5 µm) with hexane/isopropanol (80:20 v/v) mobile phase; UV detection at 254 nm .
  • Circular dichroism (CD) : Compare the CD spectrum with a racemic mixture to identify Cotton effects specific to the (1S)-configuration .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis using Mo-Kα radiation (λ = 0.71073 Å) .

Q. What strategies can address contradictory bioactivity data in studies of this compound derivatives?

  • Dose-response assays : Perform in triplicate across a concentration gradient (e.g., 1–100 µM) to identify EC50/IC50 trends .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .
  • Target validation : Employ CRISPR knockout models or siRNA silencing to confirm involvement of suspected molecular targets (e.g., parasite-specific enzymes) .

Q. How does the compound’s stereochemistry influence its coordination chemistry with transition metals?

The (1S)-configuration enables asymmetric coordination to metal centers, as seen in platinum(IV) complexes (e.g., dichloridobis(indazole-carboxylato)(ethane-1,2-diamine)-platinum(IV)) . Key factors:

  • Ligand denticity : Bidentate binding via NH2 groups.
  • Steric effects : The 4-chlorophenyl group imposes spatial constraints, favoring octahedral geometries in Ru(III)/Pt(IV) complexes .
  • Electronic effects : Electron-withdrawing Cl substituents enhance metal-ligand bond strength .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .
  • ClogP calculation : Estimate lipophilicity (experimental ClogP ≈ 1.2) using ChemDraw or Schrodinger Suite .
  • ADMET prediction (SwissADME) : Assess bioavailability, blood-brain barrier permeability, and toxicity liabilities .

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